molecular formula C19H29N3O2 B5336700 N-cyclohexyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide

N-cyclohexyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide

Cat. No.: B5336700
M. Wt: 331.5 g/mol
InChI Key: VNPFBCPXNCQSCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide, also known as CPP-109, is a compound that has been studied extensively in the field of neuroscience. It is a potent inhibitor of the enzyme responsible for breaking down the neurotransmitter gamma-aminobutyric acid (GABA), which has been implicated in a variety of neurological disorders. In

Mechanism of Action

N-cyclohexyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide is a potent inhibitor of the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which has been shown to have a calming effect and reduce anxiety and drug-seeking behavior.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of GABA in the brain, which has a number of physiological effects. GABA is an inhibitory neurotransmitter, meaning it reduces the activity of neurons in the brain. This can have a calming effect and reduce anxiety and drug-seeking behavior. This compound has also been shown to increase the levels of dopamine in the brain, which is involved in reward and motivation.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclohexyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide is that it is a highly specific inhibitor of GABA transaminase, meaning it has minimal off-target effects. This makes it a useful tool for studying the role of GABA in the brain. However, one limitation of this compound is that it has poor bioavailability, meaning it is not well-absorbed by the body. This can make it difficult to achieve therapeutic levels of the drug in the brain.

Future Directions

There are a number of potential future directions for research on N-cyclohexyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide. One area of interest is in the development of more potent and selective inhibitors of GABA transaminase. Another area of interest is in the development of novel delivery methods for this compound, such as intranasal or transdermal delivery, which could improve its bioavailability. Finally, there is interest in exploring the potential therapeutic uses of this compound in a variety of neuropsychiatric disorders, such as addiction, anxiety, and depression.

Synthesis Methods

N-cyclohexyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide can be synthesized using a multi-step process involving the reaction of cyclohexanone with ethyl chloroacetate, followed by the reaction of the resulting compound with 4-(2-methoxyphenyl)piperazine. The final product is obtained by acetylation of the piperazine nitrogen with acetic anhydride.

Scientific Research Applications

N-cyclohexyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide has been studied extensively in the field of neuroscience, particularly in the context of addiction and other neuropsychiatric disorders. It has been shown to be effective in reducing drug-seeking behavior in animal models of addiction, as well as reducing alcohol consumption in human clinical trials. This compound has also been studied as a potential treatment for anxiety, depression, and schizophrenia.

Properties

IUPAC Name

N-cyclohexyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c1-24-18-10-6-5-9-17(18)22-13-11-21(12-14-22)15-19(23)20-16-7-3-2-4-8-16/h5-6,9-10,16H,2-4,7-8,11-15H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPFBCPXNCQSCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.